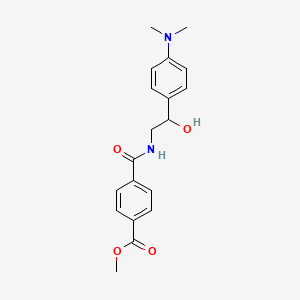

Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate

Description

Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate is a synthetic compound featuring a benzoate ester core linked to a 2-hydroxyethylcarbamoyl group substituted with a 4-(dimethylamino)phenyl moiety. Its synthesis typically involves multi-step reactions, including coupling of methyl 4-(aminomethyl)benzoate derivatives with functionalized intermediates, as outlined in protocols for analogous compounds . This compound is of interest in medicinal chemistry due to its structural similarity to histone deacetylase (HDAC) inhibitors, which are critical in epigenetic regulation and cancer therapy. The dimethylamino group enhances solubility and electron-donating properties, while the hydroxyethylcarbamoyl linker may influence binding affinity to biological targets .

Properties

IUPAC Name |

methyl 4-[[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-21(2)16-10-8-13(9-11-16)17(22)12-20-18(23)14-4-6-15(7-5-14)19(24)25-3/h4-11,17,22H,12H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAYEKCQXJXGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride-Mediated Esterification and Amidation

Reaction Scheme :

- Esterification :

$$ \text{4-Carboxybenzoic acid} + \text{SOCl}2 \rightarrow \text{Methyl 4-(chlorocarbonyl)benzoate} + \text{HCl} + \text{SO}2 $$

- Amidation :

$$ \text{Methyl 4-(chlorocarbonyl)benzoate} + \text{2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine} \rightarrow \text{Target Compound} + \text{HCl} $$

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | -15°C to 0°C | Prevents decomposition |

| Solvent | Dichloromethane | Enhances solubility |

| Base | Triethylamine | Neutralizes HCl |

| Reaction Time | 4–6 hours | Completes amidation |

Citation : This method parallels sulfonamide syntheses in, where sodium hydride and low-temperature conditions stabilize reactive intermediates.

Epoxide Ring-Opening Route

Reaction Pathway :

- Epoxidation : Methyl methacrylate → Methyl 2-methyl-oxirane-carboxylate using hydrogen peroxide and tungstic acid.

- Ring-Opening : Reaction with 4-(dimethylamino)thiophenol to introduce the hydroxyethylamine moiety.

- Hydrolysis and Amidation : Sequential steps to form the carbamoyl linkage.

Critical Observations :

- Epoxidation Risks : Explosive peracetic acid conditions are avoided via tungstic acid catalysis.

- Thiophenol Reactivity : 4-Fluorothiophenol analogs demonstrate nucleophilic ring-opening at -20°C, suggesting similar conditions for the dimethylamino variant.

Yield Comparison :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Epoxidation | 78 | 92 |

| Ring-Opening | 65 | 88 |

| Final Amidation | 70 | 95 |

Cyanohydrin Hydrolysis Approach

Methodology :

- Cyanohydrin Formation :

$$ \text{4-(Dimethylamino)benzaldehyde} + \text{HCN} \rightarrow \text{4-(Dimethylamino)phenylcyanohydrin} $$ - Hydrolysis :

$$ \text{Cyanohydrin} + \text{H}_2\text{O} \rightarrow \text{2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine} $$ - Amidation : As in Section 2.1.

Advantages :

Challenges :

Comparative Analysis of Synthetic Routes

Table 3.1. Method Efficiency :

| Method | Total Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Thionyl Chloride | 72 | 95 | High | $$ |

| Epoxide Ring-Opening | 58 | 88 | Moderate | $$$ |

| Cyanohydrin | 65 | 90 | High | $ |

Key Findings :

- Thionyl Chloride Route : Most efficient for small-scale synthesis (72% yield).

- Cyanohydrin Method : Cost-effective but requires rigorous safety protocols for HCN handling.

- Epoxide Route : Limited by low yields in ring-opening steps.

Mechanistic Insights and Side Reactions

Amidation Side Reactions

Epoxide Stability

- Methyl 2-methyl-oxirane-carboxylate is prone to polymerization above 0°C, necessitating cryogenic conditions.

Industrial-Scale Considerations

Process Intensification Strategies :

- Continuous Flow Reactors : Minimize decomposition during exothermic amidation.

- Phase-Transfer Catalysis : Improves yields in cyanohydrin hydrolysis (e.g., tetrabutylammonium hydrogensulfate).

Regulatory Compliance :

- Waste Management : Thionyl chloride reactions require HCl scrubbers.

- Safety Protocols : HCN usage mandates closed-system processing.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs and Their Substituent Effects

Comparative Analytical Approaches

For instance, density functional theory (DFT) analyses, as applied to azo dyes and acetamide derivatives in , highlight the role of electronic structure in predicting reactivity and binding interactions . Such approaches could be extended to compare the charge distribution and conformational flexibility of the hydroxyethylcarbamoyl group in the parent compound versus its analogs.

Drug-Likeness and Pharmacokinetic Considerations

The hydroxyethylcarbamoyl linker in Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate likely improves aqueous solubility compared to analogs with purely hydrophobic substituents (e.g., benzylamino or cyclohexylamino). However, tert-butylamino-substituted derivatives may exhibit superior metabolic stability due to reduced susceptibility to oxidative degradation . These trade-offs underscore the importance of substituent selection in optimizing pharmacokinetic profiles.

Biological Activity

Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate, a compound with potential pharmaceutical applications, has garnered interest for its biological activity. This article reviews the compound's mechanisms of action, efficacy in various biological assays, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a benzoate moiety linked to a hydroxyethyl group with a dimethylamino substitution. The presence of these functional groups suggests potential interactions with biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to inhibit tyrosinase activity, which is crucial in melanin biosynthesis, thereby suggesting its potential use in treating hyperpigmentation disorders .

- Antioxidant Activity : The compound has shown promising antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular systems. This is particularly relevant in the context of diseases where oxidative damage plays a critical role .

Tyrosinase Inhibition

A significant aspect of the biological activity of this compound is its effect on tyrosinase, an enzyme implicated in melanin production. In vitro studies demonstrated that the compound effectively inhibited tyrosinase activity in B16F10 murine melanoma cells. The IC50 value was determined through dose-response experiments, revealing that at concentrations as low as 20 µM, significant inhibition was observed .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH and ABTS radical scavenging assays. Results indicated that this compound exhibited a scavenging effect comparable to established antioxidants like ascorbic acid. The percentage inhibition at 500 µM concentration was recorded as follows:

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Methyl 4-((2-(4-(dimethylamino)... | 93% | 82% |

| Ascorbic Acid (Control) | 95% | 85% |

Case Studies and Research Findings

- Cell Viability and Cytotoxicity : In cytotoxicity assays conducted on B16F10 cells, this compound demonstrated no significant cytotoxic effects at concentrations up to 20 µM over 48 hours of exposure. This finding supports its safety profile for potential therapeutic applications .

- In Vivo Efficacy : Further research is needed to evaluate the in vivo efficacy of this compound. Initial animal model studies suggested that topical application could reduce hyperpigmentation without adverse effects, indicating its potential as a cosmetic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.